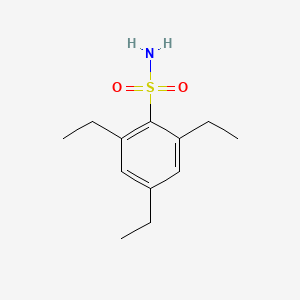

2,4,6-Triethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition for Cancer Research

One notable application is the synthesis of benzene sulfonamides containing triazole-O-glycoside tails, evaluated as carbonic anhydrase (CA) inhibitors. These compounds showed inhibition against the enzymatic activity of human carbonic anhydrase isozymes, particularly the tumor-associated isozyme hCA IX, with potential for targeting tumor-associated CA isozymes. The galactose derivative exhibited potent inhibitory activity, suggesting a lead candidate for cancer therapy research (Wilkinson et al., 2007).

Synthesis of Triazines for Chemical Research

Another application involves the use of N-halosulfonamides as efficient catalysts in the solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines. This method presents an environmentally friendly approach to synthesizing triazines, highlighting the role of sulfonamides in facilitating organic reactions (Ghorbani-Vaghei et al., 2015).

Environmental Monitoring

Sulfonamides have also been employed in environmental monitoring, such as the development of a method for the determination of sulfonamides in water samples. This method uses micro-solid phase extraction combined with high-performance liquid chromatography, demonstrating the importance of sulfonamides in environmental analysis (Zhou & Fang, 2015).

Novel Sulfonamide Synthesis for Enzyme Inhibition

Research into the synthesis of novel sulfonamides under mild conditions has produced compounds with effective inhibitory activity against carbonic anhydrase isoforms I and II. These findings contribute to the development of potential treatments for conditions such as glaucoma (Başar et al., 2016).

Antibacterial Activity Study

Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles have been synthesized and assessed for in vitro antibacterial activity. This research underscores the antibacterial potential of sulfonamide derivatives, contributing to the development of new antibacterial agents (Yadav & Kaushik, 2022).

Wirkmechanismus

Target of Action

The primary targets of 2,4,6-Triethylbenzene-1-sulfonamide, like other sulfonamides, are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, a vital component for DNA replication.

Mode of Action

Sulfonamides, including 2,4,6-Triethylbenzene-1-sulfonamide, are known to act as competitive inhibitors of their target enzymes . They mimic the structure of the enzyme’s natural substrate, allowing them to bind to the enzyme and prevent the substrate from doing so. This inhibits the enzyme’s activity and disrupts the biochemical processes it is involved in .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, so this disruption can inhibit bacterial growth and replication . The specific pathways affected by 2,4,6-Triethylbenzene-1-sulfonamide may vary depending on the specific targets of the compound.

Result of Action

The inhibition of folic acid synthesis by 2,4,6-Triethylbenzene-1-sulfonamide can lead to a decrease in bacterial DNA synthesis, resulting in the inhibition of bacterial growth and replication . This can lead to the death of the bacteria, effectively treating the infection.

Action Environment

The action, efficacy, and stability of 2,4,6-Triethylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Eigenschaften

IUPAC Name |

2,4,6-triethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXPCHZVLVJYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triethylbenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2825363.png)

![4-[(4-Bromophenyl)methoxy]phenyl benzoate](/img/structure/B2825365.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2825366.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride](/img/structure/B2825374.png)

![1-((1R,5S)-8-(2,4-dimethylthiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2825375.png)

![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)

![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2825382.png)